N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide-derived compound featuring a dihydropyrazole core substituted with a 4-chlorobenzenesulfonyl group at position 1, a thiophen-2-yl group at position 5, and an ethanesulfonamide-linked phenyl ring at position 3.
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S3/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVIRPPFPBOPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves a multi-step process:
Formation of the Pyrazole Ring:
Reagents and Conditions: The reaction begins with the formation of the pyrazole ring through the cyclization of appropriate hydrazine and 1,3-dicarbonyl compounds. Typical reagents include hydrazine hydrate and a diketone such as acetylacetone, under acidic or basic conditions.
Thiophene Substitution:
Reagents and Conditions: The pyrazole derivative is then subjected to thiophene substitution using a thiophene reagent. This step may involve the use of a thiophene carboxylic acid or thiophene halides under reflux conditions with suitable catalysts.
Chlorobenzenesulfonylation:
Reagents and Conditions: The next step involves the sulfonylation of the pyrazole-thiophene intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Sulfonamide Formation:
Reagents and Conditions: Finally, the compound is subjected to sulfonamide formation by reacting the intermediate with ethanesulfonyl chloride under basic conditions, such as the presence of sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar multi-step process, but on a larger scale. Industrial production often involves optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and automated systems are employed to streamline the synthesis and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation reactions, typically at the sulfur atoms in the thiophene and sulfonamide groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction:
Reduction reactions may occur at the sulfonamide or pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution:
Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2) for hydrogenation reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrazole derivatives and secondary amines.
Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide finds applications across various scientific fields:
Medicinal Chemistry:
The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors due to its sulfonamide group, which is known for its bioactivity.
Biological Research:
It is used as a tool in biological assays to understand enzyme mechanisms and inhibition. Its structural features make it a candidate for studying interactions with proteins and DNA.
Industrial Chemistry:
The compound's reactivity makes it suitable for use in the synthesis of more complex molecules, dyes, and polymers. It serves as an intermediate in various industrial chemical processes.
Mechanism of Action
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonamide group is key in forming hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound's structure allows it to fit into specific binding pockets, affecting the function of biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydropyrazole-sulfonamide hybrids. Key structural analogs include derivatives with variations in aromatic substituents, as detailed below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Thiophen-2-yl vs. Fluorophenyl: Thiophene’s sulfur atom may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) compared to the electronegative fluorine in 2-fluorophenyl. This substitution impacts lipophilicity (ClogP: thiophene ≈ 3.5 vs. fluorophenyl ≈ 4.2*) and electronic density . Chlorobenzenesulfonyl Position: Para-chloro (4-chloro) substitution in the target compound vs.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~529 vs. 522 in fluorophenyl analogs) may reduce aqueous solubility, though thiophene’s moderate polarity could mitigate this. Fluorophenyl derivatives benefit from fluorine’s polarity-enhancing effects .
Synthetic Considerations :
- All compounds share a sulfonamide linkage, suggesting common synthetic routes (e.g., sulfonation of amines). Thiophene incorporation likely requires heterocyclic coupling reactions, whereas fluorophenyl groups may involve Suzuki-Miyaura cross-coupling .
Structural and Electronic Analysis
However, software like SHELXL () is widely used for refining such structures, ensuring accurate bond-length and angle measurements. Computational tools like Multiwfn () could analyze electronic properties:
- Fluorophenyl : Electron-withdrawing fluorine reduces aromatic electron density, favoring interactions with hydrophobic pockets .
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